molecular formula C22H23ClN2O2 B584847 8-Dechloro-10-chloro Loratadine CAS No. 1346605-16-0

8-Dechloro-10-chloro Loratadine

Katalognummer: B584847
CAS-Nummer: 1346605-16-0
Molekulargewicht: 382.888
InChI-Schlüssel: WASLTRDXLVUPHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Dechloro-10-chloro Loratadine is a structural analog and impurity of Loratadine, a second-generation antihistamine used to treat allergies. Its molecular formula is C₂₂H₂₃ClN₂O₂, with a molecular weight of 382.89 g/mol and a CAS registry number of 1346605-16-0 . This compound arises during the synthesis or degradation of Loratadine, characterized by the removal of a chlorine atom at position 8 and retention of a chlorine atom at position 10 on the benzocycloheptene ring (Figure 1). Its identification and quantification are critical in pharmaceutical quality control to ensure drug safety and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Dechloro-10-chloro Loratadine involves several steps. One common method includes the following steps :

    Dissolution: Crude Loratadine is dissolved in an appropriate organic solvent.

    Adsorption: Active carbon is added to adsorb impurities, followed by heating, stirring, and filtering to obtain primarily-purified Loratadine.

    Concentration: The solution is concentrated and loaded onto a macroporous absorption resin column.

    Elution: The column is washed with purified water and eluted with 50% isopropyl alcohol containing 0.01 mol/L hydrochloric acid.

    Crystallization: The eluent is collected, and the pH is adjusted with an alkaline solution. The solution is then cooled for crystallization, centrifuged, washed, and dried to obtain trebly-purified Loratadine.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

8-Dechloro-10-chloro Loratadine undergoes various chemical reactions, including:

    Oxidation: Likely to occur in the piperidine and cycloheptane rings.

    Reduction: Can be reduced under specific conditions to form different derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized compounds .

Wissenschaftliche Forschungsanwendungen

8-Dechloro-10-chloro Loratadine has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Loratadine formulations.

    Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.

    Industry: Used in the development and quality control of pharmaceutical products containing Loratadine.

Wirkmechanismus

8-Dechloro-10-chloro Loratadine exerts its effects by targeting histamine H1-receptors. Histamine release is a key mediator in allergic reactions, and this compound acts as a selective inverse agonist for peripheral histamine H1-receptors . By blocking these receptors, it prevents the typical symptoms of allergic reactions, such as itching, swelling, and redness .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chlorine-Substituted Loratadine Impurities

The positional isomerism of chlorine atoms in Loratadine derivatives significantly influences their physicochemical and pharmacological profiles. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Chlorine Positions
8-Dechloro-10-chloro Loratadine C₂₂H₂₃ClN₂O₂ 382.89 1346605-16-0 10
8-Dechloro-7-chloro Loratadine C₂₂H₂₃ClN₂O₂ 382.89 1346602-19-4 7
8-Dechloro-9-chloro Loratadine C₂₂H₂₃ClN₂O₂ 382.88 109537-11-3 9
Loratadine Impurity 15 C₂₀H₂₄N₂O 308.43 38093-13-9 N/A
Loratadine Impurity 16 C₂₀H₂₅ClN₂ 328.88 Not provided N/A

Key Observations :

  • Positional Isomerism: The 8-dechloro derivatives differ in the placement of the remaining chlorine atom (positions 7, 9, or 10).
  • Molecular Weight : All 8-dechloro variants share nearly identical molecular weights, complicating their differentiation via mass spectrometry alone. Chromatographic methods (e.g., HPLC) are required for precise identification .
  • Impurity Profiles : Impurities like Loratadine Impurity 15 and 16 lack the benzocycloheptene ring structure, resulting in reduced molecular weights and distinct pharmacokinetic behaviors .

Desloratadine-Related Impurities

Desloratadine, the active metabolite of Loratadine, also generates structurally related impurities:

Compound Name CAS Number Key Structural Features
8-Dechloro-10-chloro Desloratadine Not provided Lacks 8-chlorine, retains 10-chlorine
8-Dechloro-7-chloro Desloratadine Not provided Lacks 8-chlorine, retains 7-chlorine
8-Dechloro-9-chloro Desloratadine 117811-13-9 Lacks 8-chlorine, retains 9-chlorine

Key Observations :

  • Metabolic Relevance : Desloratadine impurities share structural motifs with Loratadine impurities but exhibit longer half-lives (28 hours vs. 8 hours for Loratadine) due to reduced hepatic clearance .
  • Analytical Challenges : Co-elution of these impurities in chromatographic assays necessitates optimized mobile phases and column selections (e.g., Inertsil ODS3 columns) .

Pharmacological and Stability Considerations

Pharmacokinetic and Pharmacodynamic Differences

  • Loratadine vs. However, structural changes likely reduce receptor binding affinity or metabolic stability .
  • Photostability : Loratadine is photolabile, degrading under UV light. The 8-dechloro-10-chloro analog may exhibit similar instability, though studies are lacking .

Clinical Implications

  • Quality Control: Impurities like this compound are monitored in pharmaceutical formulations to comply with regulatory limits (e.g., USP monographs) .
  • Therapeutic Repurposing : Loratadine’s anticancer effects (apoptosis, pyroptosis) are dose-dependent , but impurities are unlikely to share these properties due to altered pharmacophores.

Biologische Aktivität

The molecular formula of 8-Dechloro-10-chloro Loratadine is C22H23Cl2N2O2C_{22}H_{23}Cl_{2}N_{2}O_{2}, with a molecular weight of approximately 382.9 g/mol. The compound's structure influences its interaction with biological systems, particularly regarding its potential antihistaminic activity similar to that of its parent compound.

PropertyValue
Molecular FormulaC22H23Cl2N2O2
Molecular Weight382.9 g/mol
Chemical NameEthyl 4-(10-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine carboxylate
CAS Number1346605-16-0

Antihistaminic Potential

Preliminary studies suggest that this compound may exhibit antihistaminic activity akin to Loratadine. The mechanism of action is believed to involve the inhibition of histamine binding to H1 receptors, which is characteristic of many antihistamines. However, specific studies detailing the affinity and efficacy of this compound in comparison to Loratadine are still in the early stages.

Pharmacokinetics and Metabolism

Research indicates that compounds like Loratadine undergo extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). Although detailed pharmacokinetic studies on this compound are lacking, it is anticipated that its metabolic pathway may resemble that of Loratadine due to structural similarities.

Case Studies and Research Findings

  • Synthesis and Characterization : Various synthetic routes have been explored for producing this compound, focusing on optimizing yield and purity. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity levels.
  • In Vitro Studies : Initial in vitro studies have indicated potential interactions with biological molecules; however, comprehensive in vivo studies are necessary to fully understand its therapeutic effects and safety profile .
  • Comparative Analysis : A comparative analysis with other antihistamines (e.g., Desloratadine, Cetirizine) highlights the unique structural features of this compound, which may influence both pharmacological properties and safety considerations.

Implications for Pharmaceutical Research

The primary application of this compound lies within pharmaceutical research as an impurity standard in quality control processes for formulations containing Loratadine. Understanding its properties can aid in ensuring the safety and efficacy of antihistamine medications.

Q & A

Basic Research Questions

Q. How can researchers identify and characterize 8-Dechloro-10-chloro Loratadine using spectroscopic methods?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the molecular structure. For NMR, analyze the proton and carbon-13 spectra to identify characteristic peaks corresponding to the aromatic and aliphatic regions, particularly focusing on chlorine substitution patterns. MS (e.g., ESI-MS) can verify the molecular weight (382.89 g/mol) and fragmentation patterns . Cross-reference with the CAS registry (1346605-16-0) for purity validation. Ensure spectral data aligns with synthetic intermediates, such as 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, to trace synthesis pathways .

Q. What are the standard synthesis routes for this compound, and how can intermediates be purified?

  • Methodological Answer : The compound is synthesized via selective chlorination of Loratadine precursors. Key steps include:

  • Step 1 : Reacting 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with a piperidine derivative under controlled temperature (50–70°C) in anhydrous conditions.
  • Step 2 : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor purity via HPLC with a C18 column (UV detection at 254 nm).
  • Step 3 : Confirm the absence of byproducts like Loratadine Impurity 15 (CAS 38093-13-9) using comparative retention times and spectral libraries .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

  • Temperature : 40°C, 60°C, and 25°C (control) for 1–3 months.
  • Humidity : 75% RH in desiccators with saturated NaCl solutions.
  • Light : UV-Vis irradiation (ICH Q1B guidelines).
    Analyze degradation products using LC-MS and compare with known impurities (e.g., Loratadine Impurity 16, CAS 328.88 g/mol) . Quantify stability via peak area normalization in HPLC chromatograms .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in impurity profiles of this compound across synthesis batches?

  • Methodological Answer :

  • Hypothesis : Contradictions arise from variable reaction kinetics or solvent residues.
  • Approach :

High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Loratadine Impurity 15 vs. 16) by exact mass (Δ < 0.001 Da).

2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish regioisomers.

Multivariate Analysis : Apply principal component analysis (PCA) to batch data to identify outlier variables (e.g., solvent polarity, catalyst traces).

  • Validation : Cross-check with toxicity data (e.g., reproductive toxicity thresholds from safety sheets) to prioritize impurity quantification .

Q. How can researchers assess the pharmacological impact of this compound’s structural analogs in vitro?

  • Methodological Answer :

  • Experimental Design :

Receptor Binding Assays : Use H1-histamine receptor-expressing cell lines. Compare IC50 values of this compound with Desloratadine (CAS 100643-71-8).

Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

Data Interpretation : Apply Michaelis-Menten kinetics to compare metabolic rates. Use ANOVA to test significance (p < 0.05) across analogs.

  • Theoretical Framework : Link results to structure-activity relationships (SAR) by correlating chlorine substitution patterns with receptor affinity .

Q. What statistical methods are optimal for reconciling conflicting bioavailability data in preclinical studies?

  • Methodological Answer :

  • Data Harmonization : Normalize bioavailability metrics (e.g., AUC, Cmax) across animal models (rats vs. mice) using allometric scaling.
  • Contradiction Analysis :
  • Bland-Altman Plots : Visualize agreement between datasets.
  • Bayesian Hierarchical Modeling : Account for inter-study variability in dose regimens.
  • Reporting : Use forest plots to display effect sizes and confidence intervals. Reference guidelines from Journal of Education and Training Studies for transparency in methodological limitations .

Q. Methodological Resources

  • Data Presentation : Follow IUPAC guidelines for chemical formulas and SI units. Use tables to compare impurity CAS numbers and toxicity thresholds (e.g., Desloratadine’s EC50 for aquatic toxicity) .
  • Theoretical Frameworks : Align experimental designs with chemical engineering principles (e.g., CRDC subclass RDF2050104 for separation technologies) .

Eigenschaften

IUPAC Name

ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASLTRDXLVUPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.